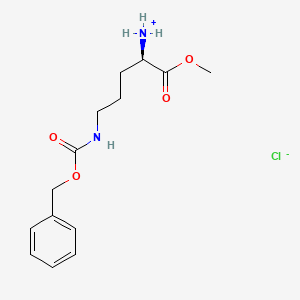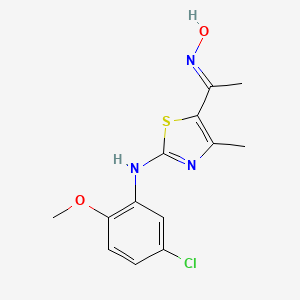
(5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine, also known as CMPT, is an organic compound that is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, as well as in biochemical and physiological studies to explore the mechanism of action and effects of different compounds. CMPT is a versatile compound that has been used in a range of laboratory experiments, including those involving drug development and testing.
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine has been used in a range of scientific research applications, including drug development and testing. It has been used as a model compound in structure-activity relationship studies, as well as in drug-target interactions. This compound has also been used in the synthesis of other compounds, such as peptides and proteins, for use in biochemical and physiological studies.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs. In particular, this compound has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This inhibition can lead to increased drug concentrations in the body, which can have a variety of effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In particular, it has been found to inhibit the activity of cytochrome P450 enzymes, leading to increased concentrations of drugs in the body. This can lead to increased drug efficacy and toxicity, as well as increased side effects. This compound has also been found to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-viral effects.
Advantages and Limitations for Lab Experiments
(5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it can be used in a variety of experiments, from drug development and testing to biochemical and physiological studies. However, this compound has some limitations, including its potential toxicity and its lack of specificity.
Future Directions
The potential of (5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine for use in scientific research is still being explored. Future research could focus on the development of more specific inhibitors of cytochrome P450 enzymes, which could be used to increase the efficacy and reduce the toxicity of drugs. Additionally, further research could explore the potential of this compound for use in the synthesis of peptides and proteins, as well as its potential for use in anti-inflammatory and analgesic drugs. Finally, further research could explore the potential of this compound for use in cancer and virus treatments.
Synthesis Methods
(5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-chloro-3-methylthiazole with 2-methoxy-5-chlorophenol in the presence of hydroxylamine hydrochloride. This reaction is carried out in a two-step process, first with the formation of a Schiff base, followed by the reduction of the Schiff base to the desired product. The reaction is typically carried out in an aqueous solution at room temperature.
properties
IUPAC Name |
(NE)-N-[1-[2-(5-chloro-2-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-7-12(8(2)17-18)20-13(15-7)16-10-6-9(14)4-5-11(10)19-3/h4-6,18H,1-3H3,(H,15,16)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHCPIQCLWFSDU-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C=CC(=C2)Cl)OC)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC2=C(C=CC(=C2)Cl)OC)/C(=N/O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


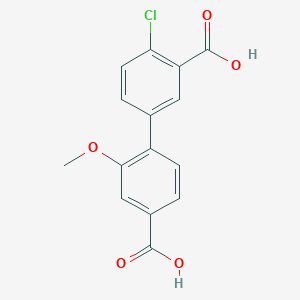
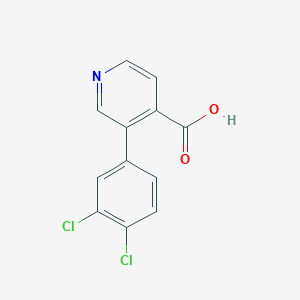
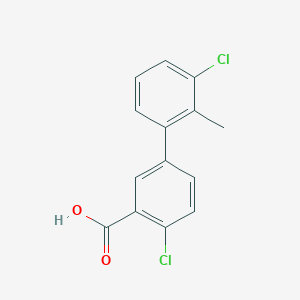
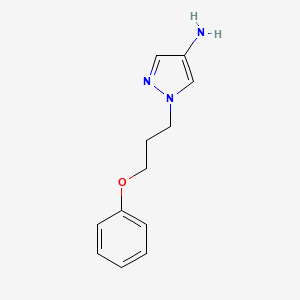




![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)
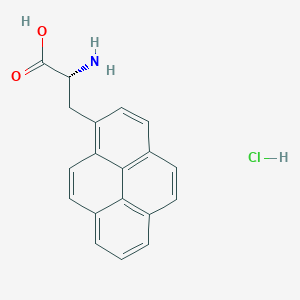
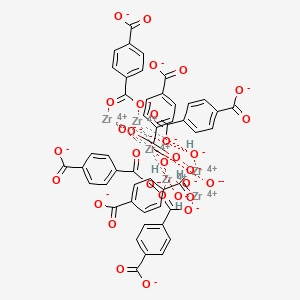
![Carbonofluoridothioic acid S-[1-(1,1-difluoroethyl)nonyl]ester, 96%](/img/structure/B6416546.png)
